molecular formula C15H19NO4 B13908987 (1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

Katalognummer: B13908987
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: ZRHMRTBVOZMPOT-WPZCJLIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group, makes it an interesting subject for synthetic and mechanistic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the benzyloxycarbonylamino group can be achieved through a series of protection and deprotection steps, often involving reagents like benzyl chloroformate.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries.

    Final Functionalization: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for chiral resolution.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.

    Reduction: The benzyloxycarbonylamino group can be reduced to form primary amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like benzyl chloroformate for protection and deprotection steps.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and primary amines.

Wissenschaftliche Forschungsanwendungen

(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a drug or drug precursor.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and receptors, potentially inhibiting or activating their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOHEXANECARBOXYLIC ACID: Similar structure but with a cyclohexane ring.

    (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ESTER: Ester derivative of the original compound.

Uniqueness

The uniqueness of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID lies in its specific chiral centers and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C15H19NO4

Molekulargewicht

277.31 g/mol

IUPAC-Name

(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(13(17)18)8-7-12(9-15)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)/t12?,15-/m1/s1

InChI-Schlüssel

ZRHMRTBVOZMPOT-WPZCJLIBSA-N

Isomerische SMILES

C[C@]1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Kanonische SMILES

CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.